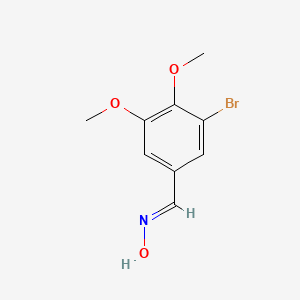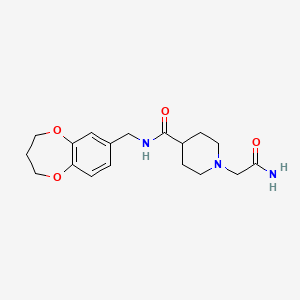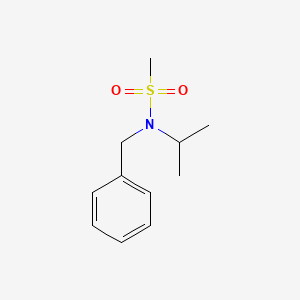![molecular formula C18H22N2O2 B5567158 3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol](/img/structure/B5567158.png)
3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol” is a quinoline derivative. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring . The presence of the diallylamino and methoxy functional groups may significantly influence the compound’s properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with the diallylamino, methoxy, and methyl groups attached at the 3rd, 6th, and 2nd positions, respectively . The exact structure and its properties would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the diallylamino, methoxy, and methyl groups. The diallylamino group might participate in reactions involving the nitrogen atom, while the methoxy group could undergo reactions involving the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the diallylamino and methoxy groups might increase the compound’s polarity, potentially affecting its solubility in various solvents .科学的研究の応用
Synthesis and Biological Activity
A study by Vandekerckhove et al. (2015) discussed the synthesis of functionalized aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines as novel synthetic intermediates. These compounds were then evaluated for their antiplasmodial and antifungal activity, revealing moderate potency against Plasmodium falciparum strains and notable antifungal efficacy against specific pathogens (Vandekerckhove et al., 2015).
Material Science and Corrosion Inhibition
In the field of material science, Tazouti et al. (2016) synthesized quinoxalinone derivatives to study their effects on mild steel corrosion inhibition in acidic media. These compounds acted as mixed-type inhibitors, showcasing the potential of quinoline derivatives in protecting metals against corrosion, which could be relevant for industrial applications (Tazouti et al., 2016).
Photoluminescence and Electroluminescence
Barberis et al. (2006) explored the synthesis and optical properties of aluminum and zinc quinolates with a styryl substituent at the 2-position. These complexes showed improved thermal stability and solubility compared to reference compounds, emitting blue-green light with potential applications in organic light-emitting diodes (OLEDs) (Barberis et al., 2006).
Chemotherapeutic Research
Watermeyer et al. (2009) reported on bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties, detailing their synthesis and crystal structures. These compounds are pharmacologically relevant, indicating the versatility of quinoline derivatives in developing new chemotherapeutic agents (Watermeyer et al., 2009).
将来の方向性
特性
IUPAC Name |
3-[[bis(prop-2-enyl)amino]methyl]-6-methoxy-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-5-9-20(10-6-2)12-16-13(3)19-17-8-7-14(22-4)11-15(17)18(16)21/h5-8,11H,1-2,9-10,12H2,3-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCDGMQZXVBJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CN(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[Bis(prop-2-EN-1-YL)amino]methyl}-6-methoxy-2-methylquinolin-4-OL | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-benzoylspiro[cyclohexane-1,4'-[1,2,3]triazolo[5,1-c][1,4]oxazin]-6'(7'H)-one](/img/structure/B5567079.png)
![(1S*,5R*)-3-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567094.png)
![2-(dimethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate](/img/structure/B5567102.png)
![1-[(4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567105.png)



![8-(5-chloro-2-pyridinyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567142.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5567162.png)
![3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5567165.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 2-furoate](/img/structure/B5567173.png)
![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5567176.png)
![1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5567183.png)